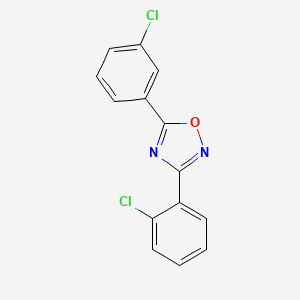![molecular formula C14H18ClN3O2S B5885810 ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.
Mecanismo De Acción
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate exerts its neuroprotective effects by inhibiting the activity of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Once activated, JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. Inhibition of JNK activity by this compound prevents the phosphorylation of these downstream targets, thereby reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activity, the reduction of oxidative stress and inflammation, the promotion of neuronal survival, and the improvement of cognitive function. This compound has also been shown to have a favorable safety profile in both preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has several advantages as a research tool in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models. However, this compound also has limitations as a research tool. It is not specific to JNK and can inhibit other kinases in vitro. It also has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the development of more specific JNK inhibitors that can selectively target different isoforms of JNK. Another area of focus is the evaluation of this compound in combination with other neuroprotective agents, such as antioxidants and anti-inflammatory drugs. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and for longer periods of time.
Métodos De Síntesis
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is synthesized through a multi-step process involving the reaction of 3-chloroaniline with carbon disulfide to form 3-chloroanilinothiocarbamide. The resulting compound is then reacted with ethyl piperazine-1-carboxylate to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from oxidative stress and inflammation, promote neuronal survival, and improve cognitive function. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-8-6-17(7-9-18)13(21)16-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFHCADTAVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
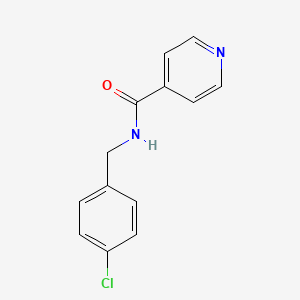
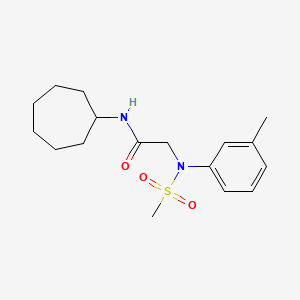
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

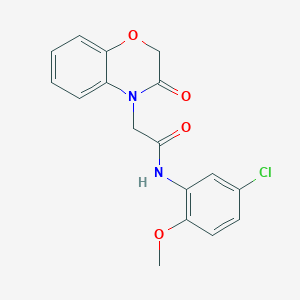
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
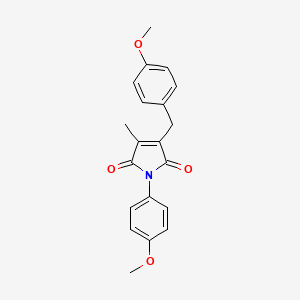
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
